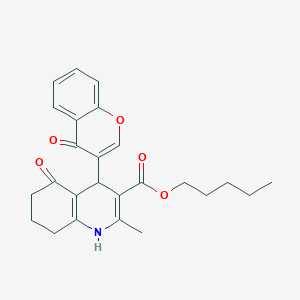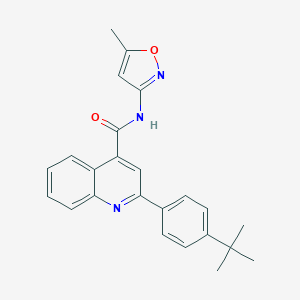
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14FNO2S and a molecular weight of 279.33 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-fluorobenzoic boric acid and 2-bromothiophene, along with a Pd catalyst . The reactants are dissolved in an organic solvent, and the reaction is carried out under conditions of 50 ℃ to 80 ℃ .Molecular Structure Analysis
The molecular structure of Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted with a propyl carboxylate group, a fluorophenyl group, and an amino group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate's research applications primarily revolve around its synthesis and characterization, which are crucial for understanding its chemical properties and potential uses in various fields. A study by Sapnakumari et al. focused on the synthesis and characterization of a similar compound, highlighting the importance of such research in understanding the molecular structure and properties of these compounds. The study detailed the synthesis process, elemental analysis, and crystal structure examination through various techniques such as FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction. This foundational work provides a basis for further research into the applications of such compounds in material science, pharmaceuticals, and other areas (Sapnakumari et al., 2014).
Material Science Applications
In material science, compounds like propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate have shown promising applications. Research by Hegde et al. explored the potential of thiophene-based compounds in promoting the photoalignment of commercial nematic liquid crystals, indicating their applicability in liquid crystal displays (LCDs). The study demonstrated that the photoalignment capability is influenced by factors such as the presence of fluoro-substituents and the position of the thiophene moiety, suggesting the versatility and potential of these compounds in the development of advanced display technologies (Hegde et al., 2013).
Antimicrobial and Biological Activities
Thiophene derivatives, including compounds structurally related to propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, have been extensively studied for their antimicrobial and biological activities. Studies have demonstrated that these compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, and antitumor effects. For example, research by Puthran et al. on novel Schiff bases using thiophene derivatives revealed significant antimicrobial activity, highlighting the therapeutic potential of these compounds in medical research and drug development (Puthran et al., 2019).
Direcciones Futuras
The future directions for research on Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in proteomics research . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard assessments, would be beneficial.
Propiedades
IUPAC Name |
propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZSKZXSZBQJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-difluorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443838.png)
![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443839.png)
![3-chloro-5-(4-methylphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443840.png)

![4-nitro-N-[3-nitro-5-(2-pyridinylsulfanyl)phenyl]benzamide](/img/structure/B443842.png)

![N-[3-(1-hydroxyethyl)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443848.png)


![2-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-difluorobenzamide](/img/structure/B443854.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(5-chloro-2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443855.png)

